molecular formula C20H21FN4O2 B10779604 (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No.: B10779604
M. Wt: 368.4 g/mol
InChI Key: AIZFETCNFVMZGT-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AB-7-FUBAICA involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. The key steps include:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: This step involves the use of a fluorobenzyl halide in the presence of a base to introduce the fluorobenzyl group onto the pyrrolo[2,3-b]pyridine core.

    Attachment of the Amino Acid Derivative: The final step involves coupling the amino acid derivative to the pyrrolo[2,3-b]pyridine core using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of AB-7-FUBAICA follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Optimizing these parameters to maximize yield.

    Purification Methods: Using techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

AB-7-FUBAICA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

AB-7-FUBAICA is used in various scientific research applications, including:

    Chemistry: As an analytical reference standard for the identification and quantification of synthetic cannabinoids.

    Biology: Studying the interaction of synthetic cannabinoids with biological systems.

    Medicine: Investigating the pharmacological effects of synthetic cannabinoids.

    Industry: Quality control and forensic analysis of synthetic cannabinoids

Mechanism of Action

AB-7-FUBAICA exerts its effects by interacting with cannabinoid receptors in the body. The primary molecular targets are the CB1 and CB2 receptors, which are part of the endocannabinoid system. The compound mimics the action of natural cannabinoids by binding to these receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    5F-AB-PINACA: Another synthetic cannabinoid with a similar structure.

    AB-FUBINACA: A structurally related compound with similar pharmacological properties.

Uniqueness

AB-7-FUBAICA is unique due to its specific structural features, such as the presence of the fluorobenzyl group and the pyrrolo[2,3-b]pyridine core. These features contribute to its distinct pharmacological profile and make it a valuable tool in research and forensic applications .

Properties

Molecular Formula

C20H21FN4O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C20H21FN4O2/c1-12(2)17(18(22)26)24-20(27)16-11-25(19-15(16)4-3-9-23-19)10-13-5-7-14(21)8-6-13/h3-9,11-12,17H,10H2,1-2H3,(H2,22,26)(H,24,27)/t17-/m0/s1

InChI Key

AIZFETCNFVMZGT-KRWDZBQOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.